![molecular formula C15H14Cl2O3S B4641200 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B4641200.png)
2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate
Description
The compound 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate is an organosulfonate chemical, which implies a combination of aromatic chlorophenyl and trimethylbenzenesulfonate groups. While direct studies on this exact compound are scarce, similar compounds have been researched for their chemical reactions, molecular structure, and physical and chemical properties, providing insights into their characteristics and potential applications in various fields, excluding drug use and side effects.
Synthesis Analysis
The synthesis of related sulfonate compounds involves reactions under specific conditions, often employing chlorosulfonic acid or similar reagents. For example, compounds like 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate have been synthesized using developed synthetic methods, including nucleophilic substitution reactions at the sulfonyl group, highlighting the complexity and the precision required in synthesizing such compounds (Stenfors & Ngassa, 2022).
Molecular Structure Analysis
The molecular structure of sulfonate compounds often features intricate networks of hydrogen bonding and π-π interactions, as observed in similar molecules. Crystallographic studies reveal detailed arrangements, such as the presence of weak C-H...O interactions and supramolecular aggregation through π-π interactions and van der Waals forces, which are crucial for understanding the compound's reactivity and potential applications (Vembu et al., 2004).
Chemical Reactions and Properties
Sulfonate compounds participate in various chemical reactions, including nucleophilic substitutions and Friedel-Crafts reactions, depending on the functional groups attached. Their reactivity can be tailored by modifying these groups, influencing the overall properties and applications of the sulfonates. For instance, the synthesis of benzophenone derivatives through Friedel-Crafts reactions demonstrates the versatility and reactivity of these compounds (Jin, 2011).
properties
IUPAC Name |
(2,6-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-7-10(2)15(11(3)8-9)21(18,19)20-14-12(16)5-4-6-13(14)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWVNCYCJOONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.